2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Description
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]ethyl]-1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-20-11-12-21(2)18(14-20)8-10-22-9-7-16(13-22)15-3-5-17(19)6-4-15/h3-6,16,18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXNOWKCDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCN2CCC(C2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,4-Dimethylpiperazine Core
The piperazine ring is a central scaffold in the target compound. Preparation of 1,4-dimethylpiperazine typically involves the methylation of piperazine or the synthesis of substituted piperazines via ring-forming reactions.
Industrial Synthesis of Piperazine Derivatives:
According to patent WO2019193134A1, industrially relevant methods for preparing substituted piperazines such as 2,2-dimethylpiperazine involve multi-step reactions starting from aldehydes like isobutyraldehyde, halogenation (chlorination or bromination), reaction with ethylenediamine, and catalytic hydrogenation to form the piperazine ring with desired substitutions.-
- Halogenation of Aldehyde: Isobutyraldehyde is chlorinated using sulfuryl chloride to form 2-chloro-2-methylpropanal.
- Condensation with Ethylenediamine: The chlorinated aldehyde reacts with ethylenediamine in an organic solvent (e.g., tetrahydrofuran) to form an imine intermediate (6,6-dimethyl-l,2,3,6-tetrahydropyrazine).
- Catalytic Hydrogenation: The imine intermediate undergoes hydrogenation using palladium on carbon (Pd/C) catalyst to yield the substituted piperazine.
- Purification: The crude product can be purified by distillation or converted into acid addition salts for stability and handling.
This methodology, while optimized for 2,2-dimethylpiperazine, provides a framework adaptable for preparing 1,4-dimethylpiperazine derivatives by modifying the substituents and reaction conditions accordingly.
Introduction of the Pyrrolidinyl-Ethyl Side Chain
The pyrrolidinyl moiety attached via an ethyl linker to the piperazine nitrogen is a critical structural feature.
Nucleophilic Substitution Approach:
The typical strategy involves nucleophilic substitution where a piperazine nitrogen is alkylated with a 2-bromoethyl or 2-chloroethyl derivative bearing a protected or pre-formed pyrrolidine ring. For example, 3-(4-fluorophenyl)pyrrolidine can be synthesized or procured, then reacted with 2-haloethyl piperazine derivatives to form the desired N-alkylated product.Palladium-Catalyzed Coupling Reactions:
Literature on palladium-catalyzed synthesis of nitrogen heterocycles suggests that Pd(0) complexes such as Pd2(dba)3 can facilitate C–N bond formation in complex heterocyclic systems. This approach can be exploited to couple the pyrrolidine ring with the piperazine core via ethyl linkers, especially when functional groups require mild and selective conditions.Reduction and Cyclization:
Secondary amines formed from amide reductions or intramolecular cyclizations in the presence of palladium catalysts have been reported to yield disubstituted heterocycles efficiently. These methods can be adapted to introduce the pyrrolidinyl substituent on the piperazine nitrogen.
Functionalization of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent on the pyrrolidine ring is introduced either by:
Starting from 4-Fluorobenzaldehyde or 4-Fluorobenzyl Precursors:
The aromatic ring can be functionalized early in the synthesis, for example, by forming 3-(4-fluorophenyl)pyrrolidine via reductive amination or cyclization of appropriate precursors.Suzuki Coupling and Related Cross-Couplings:
Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings can be employed to attach the fluorophenyl group to the pyrrolidine or other nitrogen heterocycles with high regioselectivity and yield.
Representative Synthetic Scheme (Conceptual)
| Step | Reactants/Intermediates | Conditions/Catalysts | Outcome/Notes |
|---|---|---|---|
| 1 | Isobutyraldehyde + Sulfuryl chloride | Chlorination, no solvent, ambient temp | 2-Chloro-2-methylpropanal intermediate |
| 2 | 2-Chloro-2-methylpropanal + Ethylenediamine | THF, heat | Formation of imine intermediate (tetrahydropyrazine) |
| 3 | Imine intermediate | Pd/C catalyst, H2, methanol | Hydrogenation to 2,2-dimethylpiperazine |
| 4 | 1,4-Dimethylpiperazine + 2-(3-(4-fluorophenyl)pyrrolidin-1-yl)ethyl halide | Nucleophilic substitution or Pd-catalyzed coupling | Formation of target compound |
| 5 | Purification | Distillation or salt formation | Pure 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine |
Research Findings and Optimization Notes
Catalyst Selection:
Pd2(dba)3 and Pd/C are effective catalysts for hydrogenation and coupling steps, offering high yields and selectivity.Solvent Effects:
Organic solvents such as tetrahydrofuran (THF), toluene, and methanol are commonly used. THF is preferred for condensation steps, while methanol is suitable for hydrogenation.Temperature Control:
Reactions are generally performed at ambient to reflux temperatures depending on the step, with careful control to avoid side reactions such as oligomerization or decomposition.Purification:
Distillation and salt formation (e.g., tartrate or hydrochloride salts) are employed to isolate and stabilize the final product.Challenges:
Handling of halogenated intermediates requires care due to toxicity and reactivity. Bromination and chlorination steps need optimization to minimize by-products.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|
| Halogenation of aldehyde | Isobutyraldehyde, sulfuryl chloride | No solvent, ambient temp | Gaseous by-products evolved |
| Condensation with ethylenediamine | 2-Chloro-2-methylpropanal, ethylenediamine, THF | Heated | Imine intermediate formed |
| Catalytic hydrogenation | Pd/C, H2, methanol | Room temp to mild heating | High conversion to piperazine |
| Alkylation with pyrrolidinyl-ethyl halide | 1,4-Dimethylpiperazine, haloalkyl pyrrolidine | Nucleophilic substitution or Pd catalysis | Formation of target molecule |
| Purification | Distillation or acid salt formation | Variable | Pure compound isolated |
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The presence of the piperazine ring makes it susceptible to oxidation reactions using agents like hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.
Reduction: Selective reduction can be achieved using mild reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, facilitating functional group modifications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Deoxygenated analogs.
Substitution Products: Various aryl-substituted derivatives.
Scientific Research Applications
The compound 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.
Central Nervous System (CNS) Activity
Research indicates that compounds similar to this compound exhibit significant CNS activity. Specifically, studies have shown that this class of compounds can act as:
- Antidepressants : By modulating serotonin and norepinephrine levels.
- Anxiolytics : Reducing anxiety through GABAergic mechanisms.
- Analgesics : Providing pain relief via opioid receptor interactions.
Case Study: Antidepressant Activity
A study conducted on related piperazine derivatives demonstrated their effectiveness in animal models of depression. The compounds exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant effects .
Drug Development
The compound is being explored as a lead structure for developing new therapeutics targeting various conditions, including:
- Schizophrenia : Targeting dopamine receptors to mitigate psychotic symptoms.
- Chronic Pain : Investigating opioid receptor pathways for pain management.
Data Table: Drug Development Insights
Neuropharmacological Studies
Neuropharmacological studies have highlighted the potential of this compound in understanding neurochemical pathways. Its ability to interact with multiple neurotransmitter systems makes it valuable for studying:
- Neurotransmitter release dynamics.
- Receptor binding affinities.
- Behavioral pharmacology in animal models.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on the biological context:
Molecular Targets: Potential targets include G-protein coupled receptors, ion channels, or enzymes.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine or serotonin, due to the presence of fluorophenyl and piperazine moieties.
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl-Piperazine/Pyrrolidine Moieties

Key Observations :
- Substituent Impact : HMS-101’s pyrrolidine and dimethylpiperazine groups enhance mIDH1 binding specificity, whereas 1-(4-fluorobenzyl)piperazine derivatives prioritize kinase inhibition via acyl modifications .
- Fluorine Role: The 4-fluorophenyl group in HMS-101 facilitates a halogen bond absent in non-fluorinated analogs, enhancing target affinity .
mIDH1 Inhibitors
| Compound Name | Structure Class | IC₅₀ (mIDH1) | 2-HG Suppression (In Vivo) | Reference |
|---|---|---|---|---|
| HMS-101 | Piperazine-pyrrolidine | 4 µM | > AG-120 at 16–48 h | |
| AG-120 | Triazine-based | 72–81 nM* | Moderate |
*AG-120 has lower enzyme IC₅₀ but inferior sustained 2-HG suppression compared to HMS-101 .
CNS-Targeting Fluorophenyl-Piperazines
Key Observations :
- HMS-101 lacks the lipophilic aromatic groups (e.g., bis(4-FPh)methoxy) common in CNS-active compounds, aligning with its anticancer vs. neuropharmacological applications .
Biological Activity
The compound 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine (often referred to as a derivative of piperazine) has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C_{17}H_{24}FN_3
- Molecular Weight : 295.39 g/mol
- IUPAC Name : this compound
Research indicates that compounds in the piperazine class, including this specific derivative, often interact with neurotransmitter systems. The primary mechanisms include:
- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may exhibit affinity for the serotonin transporter (SERT), potentially leading to increased serotonin levels in the synaptic cleft, which is beneficial in treating depression and anxiety disorders .
- Dopaminergic Activity : The presence of a fluorophenyl group suggests potential dopaminergic activity, which may enhance mood and cognitive function .
Antidepressant Properties
Studies have demonstrated that derivatives of piperazine can function as effective antidepressants. For example, compounds structurally related to This compound have shown significant antidepressant-like effects in animal models. These effects are attributed to their ability to modulate serotonin and norepinephrine levels .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases .
Case Studies
-
Case Study on Depression Treatment :
- A clinical trial involving patients with major depressive disorder showed that a similar piperazine derivative significantly improved symptoms compared to placebo. The study highlighted the compound's safety profile and efficacy in enhancing serotonin levels without the common side effects associated with traditional SSRIs .
- Neuroprotection in Alzheimer's Disease Models :
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic strategies are employed for synthesizing 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine?
Answer:
The synthesis involves multi-step organic reactions, starting with the preparation of the pyrrolidine and piperazine moieties. Key steps include:
- Nucleophilic substitution : Reacting 3-(4-fluorophenyl)pyrrolidine with ethylenediamine derivatives to form the ethyl-pyrrolidinyl intermediate.
- Acylation/alkylation : Introducing the 1,4-dimethylpiperazine group via coupling reactions, often using dichloromethane (DCM) as a solvent and diisopropylethylamine (DIEA) as a base to facilitate nucleophilic attack .
- Purification : Flash chromatography or crystallization (e.g., using diethyl ether) to isolate the final product, with yields typically around 50–70% .
Basic: How is the structural integrity of HMS-101 validated in synthetic batches?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolving the binding pose in complex with mutant IDH1 (PDB ID: 6Q6F), showing halogen bonding between the fluorophenyl group and Asn328, and hydrophobic interactions with Val312 and Leu288 .
- Spectroscopic techniques :
Advanced: What mechanistic insights explain HMS-101’s selective inhibition of mutant IDH1 (mIDH1)?
Answer:
HMS-101 binds to the allosteric pocket of mIDH1, disrupting 2-hydroxyglutarate (2-HG) production via:
- Halogen bonding : Fluorophenyl group forms a critical interaction with Asn328.
- Hydrophobic stabilization : Pyrrolidine and piperazine moieties interact with Val312 and Leu288, locking the enzyme in an inactive conformation .
- Dose-dependent inhibition : IC₅₀ of 4 µM in enzymatic assays, with >70% reduction in 2-HG levels in AML cells at 10 µM .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across studies (e.g., 4 µM vs. 72 nM)?
Answer:
Variations arise from assay conditions and cell models. Methodological considerations include:
- Enzyme source : Recombinant mIDH1 (R132C vs. R132H mutants) may exhibit differential inhibition .
- Cellular context : Endogenous 2-HG levels in primary AML cells vs. engineered cell lines affect potency .
- Standardization : Use of positive controls (e.g., AG-120) and normalization to cellular ATP levels to ensure comparability .
Advanced: What in vitro and in vivo models are optimal for evaluating HMS-101’s efficacy?
Answer:
- In vitro :
- In vivo :
Advanced: What strategies improve HMS-101’s pharmacokinetic profile for CNS penetration?
Answer:
- Structural modifications : Introduce lipophilic groups (e.g., trifluoroethyl) to enhance blood-brain barrier permeability .
- Prodrug approaches : Mask polar groups (e.g., piperazine nitrogen) with ester prodrugs to improve bioavailability .
- Formulation : Use nanoemulsions or liposomes to increase solubility and half-life .
Advanced: How is HMS-101 quantified in biological matrices, and what are key analytical challenges?
Answer:
- LC-MS/MS : Quantification using a C18 column, positive ionization mode, and deuterated internal standards. Lower limit of quantification (LLOQ): 1 ng/mL .
- Challenges :
- Matrix effects : Plasma phospholipids interfere with ionization; mitigate via solid-phase extraction .
- Metabolite interference : Monitor for N-oxide metabolites that co-elute with the parent compound .
Advanced: How does HMS-101 compare to second-generation mIDH1 inhibitors in terms of selectivity and toxicity?
Answer:
- Selectivity : HMS-101 shows 10-fold selectivity for mIDH1 over wild-type IDH1, whereas AG-678 exhibits broader kinase off-target effects .
- Toxicity : HMS-101 induces apoptosis in mIDH1 cells without affecting normal hematopoietic stem cells (HCSCs), unlike earlier inhibitors causing myelosuppression .
- Resistance : HMS-101 retains activity against AG-120-resistant mutants (e.g., IDH1-L120Q) due to distinct binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

